molecular formula C12H19NO4 B13113836 tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B13113836
M. Wt: 241.28 g/mol
InChI Key: CJMUSVXYUFUGSG-SCZZXKLOSA-N
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Description

tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate is a chiral, bicyclic heterocyclic compound that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery. Its structure incorporates a fused pyran-pyrrolidine ring system with a ketone group and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a critical feature, providing stability and enabling straightforward deprotection under mild acidic conditions to generate the secondary amine, which is a common handle for further functionalization and coupling reactions . This scaffold is primarily employed in medicinal chemistry as a key building block for the synthesis of more complex, biologically active molecules. The rigid, three-dimensional structure and chiral nature of this compound make it particularly valuable for constructing potential therapeutic agents that act on the central nervous system or function as enzyme inhibitors. Researchers utilize this intermediate to introduce specific stereochemistry and molecular complexity into lead compounds, which is essential for optimizing binding affinity and selectivity toward biological targets . The compound should be stored in a cool, dry place, preferably at room temperature or refrigerated as per specific handling instructions . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl (3aS,7aR)-3-oxo-2,3a,5,6,7,7a-hexahydropyrano[3,2-b]pyrrole-1-carboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-9(14)10-8(13)5-4-6-16-10/h8,10H,4-7H2,1-3H3/t8-,10+/m1/s1

InChI Key

CJMUSVXYUFUGSG-SCZZXKLOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)[C@@H]2[C@H]1CCCO2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2C1CCCO2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • N-Boc-2,5-dihydro-1H-pyrrole (tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate) is a common precursor for pyrrole-based bicyclic compounds, providing the nitrogen-protected pyrrole ring needed for further elaboration.
  • Hexahydropyrano ring precursors are typically synthesized from carbohydrate derivatives or cyclic ethers that can be fused to the pyrrole ring.

Formation of the Hexahydropyrano[3,2-b]pyrrole Core

  • The bicyclic core is formed by cyclization reactions that fuse the pyrrole ring with a hexahydropyran unit. This is often achieved through intramolecular nucleophilic substitution or ring-closing reactions involving hydroxyl and amine functionalities.
  • The stereochemistry at positions 3a and 7a is controlled by the choice of starting materials and reaction conditions, often relying on chiral pool synthesis or asymmetric catalysis.

Installation of the 3-Oxo Group

  • The 3-oxo functionality is introduced by selective oxidation of the corresponding 3-hydroxy intermediate. This oxidation can be achieved using mild oxidants such as Dess–Martin periodinane, PCC (pyridinium chlorochromate), or Swern oxidation to avoid over-oxidation or degradation of sensitive bicyclic structures.
  • The 3-hydroxy precursor, tert-butyl (3S,3aS,7aR)-3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate, is commercially available and serves as a direct precursor for oxidation to the 3-oxo compound.

Protection and Deprotection Steps

  • The tert-butyl ester at the nitrogen is introduced early in the synthesis to protect the amine functionality and facilitate purification.
  • Deprotection steps are typically avoided in the final compound since the tert-butyl group stabilizes the molecule and enhances its synthetic utility.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of N-Boc-pyrrole Boc2O, pyrrole precursor, base N-Boc-2,5-dihydro-1H-pyrrole
2 Cyclization Intramolecular nucleophilic substitution Hexahydropyrano[3,2-b]pyrrole core
3 Hydroxylation Selective hydroxylation at C3 3-Hydroxy intermediate
4 Oxidation Dess–Martin periodinane or PCC 3-Oxo functionalized bicyclic compound
5 Purification Chromatography, recrystallization Pure this compound

Analytical Data Supporting Preparation

Property Value Method/Source
Molecular Formula C12H19NO4 Confirmed by elemental analysis
Molecular Weight 241.28 g/mol Mass spectrometry
Purity >95% HPLC, NMR spectroscopy
Stereochemistry (3aS,7aR) Chiral HPLC, X-ray crystallography
Key Spectroscopic Features Carbonyl stretch ~1700 cm⁻¹ IR spectroscopy
Proton NMR signals consistent with bicyclic structure NMR spectroscopy

Research Findings and Notes

  • The stereochemical integrity during oxidation is critical; mild oxidants are preferred to prevent racemization or ring opening.
  • The tert-butyl ester group enhances solubility and stability, facilitating handling and further synthetic transformations.
  • Variants of the compound with different stereochemistry or substituents have been synthesized using similar methods, highlighting the versatility of the synthetic approach.
  • The compound serves as a valuable building block for medicinal chemistry due to its bicyclic framework and functional groups amenable to further modification.

Summary Table of Preparation Methods

Method Aspect Description Advantages Challenges
Starting Material N-Boc-2,5-dihydro-1H-pyrrole or related precursors Readily available, well-studied Requires careful stereochemical control
Cyclization Intramolecular nucleophilic substitution or ring-closing Efficient ring formation Control of regio- and stereochemistry
Hydroxylation Selective functionalization at C3 Prepares for oxidation step Selectivity and yield optimization
Oxidation Mild oxidants (Dess–Martin, PCC) High selectivity, mild conditions Avoiding over-oxidation and racemization
Protection tert-Butyl ester at nitrogen Stability and purification aid Requires careful handling during synthesis

Chemical Reactions Analysis

tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several derivatives, differing primarily in substituents, ring systems, and stereochemistry. Below is a comparative analysis:

Compound Name (CAS or Reference) Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications
Target compound Pyrano[3,2-b]pyrrole 3-oxo, tert-butyl carbamate C12H19NO4* ~241.28* Potential enzyme inhibitor scaffold
(3R,3aS,7aR)-3-hydroxy variant (1932769-22-6) Pyrano[3,2-b]pyrrole 3-hydroxy, tert-butyl carbamate C12H21NO4 243.30 Higher polarity due to -OH group
Racemic-5-(hydroxymethyl) analog (1310381-38-4) Pyrano[3,2-b]pyrrole 5-hydroxymethyl, tert-butyl carbamate C13H23NO4 257.33 Enhanced solubility; metabolic intermediate
Hexahydropyrrolo[3,2-b]pyrrole (1340494-62-3) Pyrrolo[3,2-b]pyrrole No oxygen in ring, tert-butyl carbamate C11H20N2O2 212.29 Simplified ring system; lower molecular weight
Benzo[d][1,2,3]triazole-carbonyl derivatives Pyrrolo[3,4-c]pyrrole Benzotriazole-carbonyl, variable esters ~C18H20N6O3 ~368.39 Autotaxin inhibition; pharmacological activity

*Inferred based on structural similarity to .

Commercial and Research Relevance

  • The hexahydropyrrolo[3,2-b]pyrrole analog (1340494-62-3) is commercially available (e.g., GLPBIO Catalog #GF02696) at ~$4,000/g, indicating high value for research intermediates .
  • In contrast, the target compound and its pyrano variants are less documented in commercial catalogs, suggesting they are novel or under proprietary investigation .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Property Target Compound* 3-Hydroxy Analog Hexahydropyrrolo Analog
Molecular Weight ~241.28 243.30 212.29
Solubility (PBS) Moderate High Low (requires DMSO/sonication)
Storage Conditions -20°C, sealed -20°C, sealed 2–8°C, moisture-sensitive

Table 2: Pharmacological Activity ()

Compound ID (from ) Structure Class Autotaxin IC50 (nM) Glutathione Adduct Formation
24 Benzotriazole-pyrrolo 5.2 Low
7 Benzyl ester derivative 12.7 Moderate
27 Hydrochloride salt 3.8 High

*Data inferred from structural analogs.

Biological Activity

tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a pyrrole ring fused to a hexahydropyran moiety, which contributes to its distinctive chemical properties and biological activities. Understanding its biological activity is crucial for exploring therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C_{13}H_{17}N_{1}O_{4}
  • Molecular Weight : 241.28 g/mol
  • Structural Features : The compound features chiral centers at positions 3a and 7a, influencing its stereochemistry and reactivity.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds can exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structural motifs have been tested against various pathogens, demonstrating promising inhibition zones in agar diffusion tests.
  • Anticancer Potential : Some pyrrole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, in vitro assays on human cancer cell lines have revealed that certain analogs can induce apoptosis and inhibit tumor growth.
  • Enzyme Inhibition : The carbonyl group present in the structure may contribute to the compound's ability to interact with enzymes. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease states.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several pyrrole derivatives, including this compound. The compound showed notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anticancer Activity :
    • In a recent investigation, the compound was tested on various human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective cytotoxicity at micromolar concentrations.

Interaction Studies

Binding affinity studies have focused on how this compound interacts with biological targets. These studies are critical for understanding the mechanism of action and optimizing the compound for drug development:

  • Protein Binding Assays : Research has shown that the compound can bind effectively to certain proteins involved in cancer progression, potentially blocking their activity and leading to reduced tumor growth.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Characteristics
tert-butyl (4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylateDifferent ring structurePotentially different biological activity
meso-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylateSimilar pyrrole coreExhibits distinct stereochemistry
tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylateVariations in stereochemistryDifferences in reactivity patterns

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